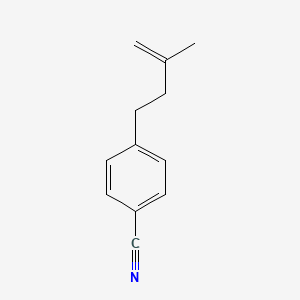

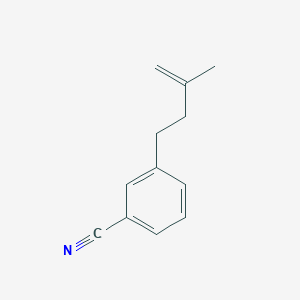

6-(1H-imidazol-1-yl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

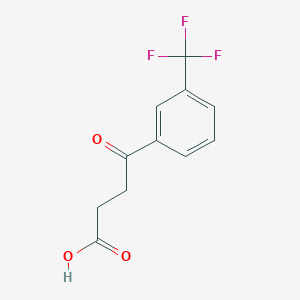

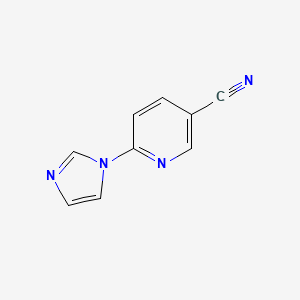

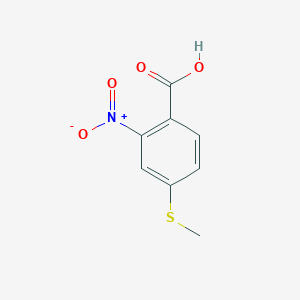

“6-(1H-imidazol-1-yl)pyridine-3-carbonitrile” is a chemical compound . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For example, the Mizoroki–Heck reaction has been used in the synthesis of related compounds .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The direct functionalization of imidazole has been considered as one of the most efficient strategies for the construction of imidazole derivatives .Scientific Research Applications

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, where it can coordinate with transition metals to form complex structures. Its ability to donate electrons through the nitrogen atoms in the imidazole and pyridine rings makes it valuable for synthesizing metal complexes with potential catalytic, magnetic, and optical properties .

Organic Synthesis

In organic synthesis, 6-(1H-imidazol-1-yl)nicotinonitrile is used as a building block for constructing more complex molecules. Its structure allows for various reactions, including coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .

Pharmaceutical Research

The imidazole ring present in the compound is a common motif in many drugs. Therefore, it’s used in pharmaceutical research for the development of new therapeutic agents, particularly those targeting the central nervous system and cardiovascular diseases .

Material Science

Due to its thermal stability and electronic properties, this compound is explored in material science for creating organic semiconductors and conductive polymers. These materials have applications in electronics, such as in organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

6-(1H-imidazol-1-yl)nicotinonitrile: can be used as a reagent in analytical chemistry to detect and quantify transition metals. Its strong binding affinity to metals can be utilized in colorimetric assays and spectroscopy .

Catalysis

The compound finds use in catalysis, particularly as a part of catalyst systems for chemical reactions like hydrogenation and carbon-carbon bond formation. Its role in catalysis is crucial for industrial processes and green chemistry initiatives .

Biochemistry

In biochemistry, the compound is studied for its interaction with biological macromolecules. It can act as an inhibitor or activator of enzymes, which is significant for understanding disease mechanisms and designing drugs .

Nanotechnology

Lastly, 6-(1H-imidazol-1-yl)nicotinonitrile is involved in nanotechnology research. It can be used to modify the surface of nanoparticles to enhance their stability, solubility, and targeting capabilities for applications in drug delivery and diagnostics .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on the specific compound and its biological target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, the study and development of imidazole derivatives, including “6-(1H-imidazol-1-yl)pyridine-3-carbonitrile”, may continue to be an active area of research in the future.

properties

IUPAC Name |

6-imidazol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQLFEWGPFBJND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554713 |

Source

|

| Record name | 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923156-23-4 |

Source

|

| Record name | 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)